palladium(II) pivalate

Description

The exact mass of the compound palladium(II) pivalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality palladium(II) pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about palladium(II) pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

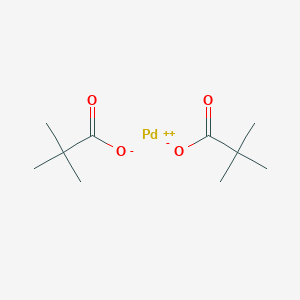

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGZTSLSNQZYEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648008 | |

| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106224-36-6 | |

| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | palladium(II) pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Palladium(II) Pivalate from Palladium(II) Acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of palladium(II) pivalate from palladium(II) acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, a detailed experimental protocol, and the analytical characterization of the final product. The synthesis, primarily achieved through a straightforward ligand exchange reaction, offers a versatile and highly efficient route to a valuable palladium catalyst. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the process for robust and reproducible results.

Introduction: The Ascendancy of Palladium(II) Pivalate in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. While palladium(II) acetate has long been a workhorse in this field, its pivalate counterpart, palladium(II) pivalate [Pd(O₂CC(CH₃)₃)₂], has emerged as a superior catalyst for a range of challenging transformations, most notably in C-H bond activation and functionalization.[1]

The enhanced catalytic prowess of palladium(II) pivalate stems from the unique steric and electronic properties of the pivalate ligand. The bulky tert-butyl group creates a sterically hindered environment around the palladium center, which can influence the regioselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl groups in the pivalate ligand modulates the electronic properties of the palladium center, impacting its reactivity and stability.[1] An additional practical advantage is the enhanced solubility of palladium(II) pivalate in non-polar organic solvents, which is beneficial for many catalytic processes.

This guide focuses on the most common and efficient method for the preparation of palladium(II) pivalate: the direct ligand exchange reaction starting from the readily available palladium(II) acetate.

The Ligand Exchange Reaction: A Mechanistic Perspective

The synthesis of palladium(II) pivalate from palladium(II) acetate is a classic example of a carboxylate exchange reaction. This process involves the substitution of the acetate ligands on the palladium(II) center with pivalate ligands from pivalic acid.[1]

The overall reaction can be represented as follows:

Pd₃(OAc)₆ + 6 PivOH ⇌ 3 [Pd(PivO)₂] + 6 AcOH

Where: OAc = acetate (CH₃COO⁻), PivOH = pivalic acid ((CH₃)₃CCOOH), PivO = pivalate ((CH₃)₃CCOO⁻)

The reaction is typically driven to completion by using an excess of pivalic acid and/or by removing the acetic acid byproduct. The process is reversible, and in fact, palladium(II) pivalate can be converted back to high-purity palladium(II) acetate by treatment with acetic acid.[1]

Mechanistically, the exchange is believed to proceed through a series of associative and dissociative steps involving the coordination of pivalic acid to the palladium center, followed by the departure of acetic acid. The trimeric structure of palladium(II) acetate likely dissociates into more reactive monomeric or dimeric species in solution to facilitate the exchange.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of palladium(II) pivalate.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Palladium(II) acetate, [Pd(OAc)₂]₃ | Reagent grade, 98% |

| Pivalic acid, (CH₃)₃CCOOH | Reagent grade, 99% |

| Hexane | Anhydrous, reagent grade |

| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |

| Magnetic stirrer with heating mantle | |

| Schlenk line or inert gas (N₂ or Ar) source | |

| Buchner funnel and filter flask | |

| Rotary evaporator |

Synthesis Procedure

The reaction is typically performed by refluxing palladium(II) acetate in an excess of pivalic acid.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate and a significant excess of pivalic acid. A typical molar ratio of pivalic acid to palladium acetate (monomer equivalent) is in the range of 10:1 to 20:1.

-

Flush the apparatus with an inert gas, such as nitrogen or argon, to prevent oxidation and other side reactions.[1]

Step 2: Reaction

-

Heat the reaction mixture to reflux with vigorous stirring. The reflux temperature will be close to the boiling point of pivalic acid (164 °C).

-

Maintain the reflux for a period of 4 to 24 hours. The progress of the reaction can be monitored by the color change of the solution and, if possible, by techniques like thin-layer chromatography (TLC). The complete exchange of ligands is crucial for obtaining a pure product.

Step 3: Isolation of the Crude Product

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess pivalic acid under reduced pressure using a rotary evaporator. Gentle heating may be required to facilitate the sublimation of pivalic acid.

Purification by Recrystallization

The crude palladium(II) pivalate is purified by recrystallization to remove any unreacted starting material and byproducts.

Step 1: Dissolution

-

Dissolve the crude product in a minimal amount of a suitable hot solvent. A common and effective solvent for the recrystallization of palladium(II) pivalate is hexane .

Step 2: Crystallization

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For maximum yield, further cool the solution in an ice bath or a refrigerator.

Step 3: Collection and Drying

-

Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

-

Dry the purified palladium(II) pivalate crystals under vacuum.

Characterization of Palladium(II) Pivalate

Proper characterization of the synthesized palladium(II) pivalate is essential to confirm its identity and purity.

Physical Appearance

Palladium(II) pivalate is typically an orange-red crystalline solid.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet in the region of δ 1.2-1.4 ppm corresponding to the 18 equivalent protons of the tert-butyl groups of the two pivalate ligands. The absence of a signal around δ 2.1 ppm indicates the complete removal of acetate ligands. |

| FTIR (cm⁻¹) | Characteristic strong asymmetric and symmetric carboxylate (COO⁻) stretching frequencies are expected in the regions of ~1600-1550 cm⁻¹ and ~1420-1380 cm⁻¹, respectively. The spectrum should be compared with that of palladium(II) acetate to confirm the absence of acetate-related peaks.[2][3] |

Workflow and Mechanistic Diagrams

Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and characterization of palladium(II) pivalate.

Ligand Exchange Mechanism

Caption: A simplified representation of the stepwise ligand exchange from acetate to pivalate on the palladium center.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If characterization reveals the presence of residual palladium(II) acetate, consider increasing the reflux time or the excess of pivalic acid. Ensure the reaction is conducted under a strictly inert atmosphere.

-

Low Yield: Loss of product can occur during the removal of excess pivalic acid if the vacuum is too strong or the temperature is too high, leading to sublimation of the product. Careful control of these parameters is crucial. During recrystallization, using the minimal amount of hot solvent is key to maximizing crystal recovery.

-

Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing upon cooling, it may indicate the presence of impurities or that the solution is supersaturated. Try adding a small amount more of the hot solvent to ensure complete dissolution before cooling, or try a different recrystallization solvent or a two-solvent system (e.g., hexane/ethyl acetate).

Conclusion

The synthesis of palladium(II) pivalate from palladium(II) acetate via ligand exchange is a robust and straightforward method for accessing a highly valuable catalyst. The unique properties imparted by the pivalate ligands render this complex particularly effective in a variety of modern catalytic applications, especially C-H activation. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and reproducibly synthesize high-purity palladium(II) pivalate, empowering further innovation in chemical synthesis and drug development.

References

-

ResearchGate. (n.d.). IR spectra of (a) ΦS,1 (b) ΦS,2, (c) palladium acetylacetonate, (d) palladium cyanide, (e) palladium acetate and (f) palladium pivalate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of (a) Pd(OAc)2, (b) Pd OS NPs, and (c) Pd AV NPs. Retrieved from [Link]

Sources

Introduction: The Unique Standing of Palladium(II) Pivalate in Catalysis

An In-Depth Technical Guide to Palladium(II) Pivalate: Properties, Mechanisms, and Applications

Palladium-catalyzed cross-coupling and C-H functionalization reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within the extensive family of palladium catalysts, palladium(II) carboxylates like palladium(II) acetate, Pd(OAc)₂, have long been workhorse precatalysts.[3] However, the strategic modification of the carboxylate ligand offers a powerful tool to modulate the catalyst's properties. Palladium(II) pivalate, [Pd(O₂CC(CH₃)₃)₂] or Pd(OPiv)₂, has emerged as a superior catalyst in many contexts, distinguished by the unique steric and electronic properties imparted by its bulky pivalate ligands.[3][4]

The tert-butyl groups of the pivalate ligand create a sterically hindered environment around the palladium center. This steric bulk is not merely a passive feature; it actively influences the regioselectivity of reactions and can accelerate rate-determining steps, such as C-H bond activation, by promoting the formation of the required transition state.[3] Furthermore, the electron-donating nature of the pivalate's alkyl groups enhances the electron density at the palladium center, modulating its reactivity.[3] A key practical advantage over the more common palladium(II) acetate is its significantly improved solubility in non-polar organic solvents, which is highly beneficial for a wide range of synthetic applications.[3]

This guide provides an in-depth exploration of the core chemical properties of palladium(II) pivalate, its role in key catalytic cycles, and practical, field-proven protocols for its synthesis and application, aimed at researchers, scientists, and drug development professionals.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a catalyst's fundamental properties is paramount for its effective application. Palladium(II) pivalate is typically supplied as an orange-red crystalline powder, and its key physicochemical properties are summarized below.[5][6]

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 106224-36-6 | [3][7][8] |

| Molecular Formula | C₁₀H₁₈O₄Pd | [5][7][9] |

| Molecular Weight | 308.67 g/mol | [5][7][9] |

| Appearance | Orange-red crystalline powder | [5][6] |

| Melting Point | 200-251 °C (decomposes) | |

| Solubility | Soluble in ethyl acetate, methanol, chloroform, THF, 1,4-dioxane. Insoluble in water. | [5][10] |

| Palladium Content | ~34.4% | [5][6] |

PART 2: Synthesis and Characterization

Synthesis Protocol: Ligand Exchange from Palladium(II) Acetate

The most common and efficient laboratory synthesis of palladium(II) pivalate involves a straightforward ligand exchange reaction with palladium(II) acetate.[3] The driving force is the displacement of acetate ligands by the bulkier pivalate groups.

Causality: Refluxing in an excess of pivalic acid ensures the equilibrium is driven towards the formation of the thermodynamically stable palladium(II) pivalate. Pivalic acid itself can serve as the solvent, or a high-boiling inert solvent can be used. An inert atmosphere is crucial to prevent the reduction of the Pd(II) center or other unwanted side reactions at elevated temperatures.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (1.0 eq).

-

Reagents: Add an excess of pivalic acid (5-10 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux under the inert atmosphere. The reaction progress can be monitored by the color change and the dissolution of the starting material.

-

Workup: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature. The excess pivalic acid can be removed under reduced pressure.

-

Purification: The resulting crude palladium(II) pivalate is then purified by recrystallization from a suitable solvent, such as a hexane/toluene mixture, to yield the characteristic orange-red crystals.[3]

Spectroscopic and Thermal Characterization

Verification of the synthesized catalyst is critical. While detailed spectral data is often proprietary or found in specialized databases[11], the following represents characteristic analytical data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single prominent peak for the 18 equivalent protons of the two tert-butyl groups of the pivalate ligands. The absence of a signal around 2.1 ppm would confirm the complete displacement of the acetate ligands from the starting material, palladium(II) acetate.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong bands corresponding to the carboxylate group. The asymmetric and symmetric C=O stretching frequencies are characteristic and can confirm the coordination of the pivalate ligand to the palladium center.

-

Thermal Analysis (TGA/DSC): Thermal analysis provides critical information on the catalyst's stability and decomposition profile.

-

Thermogravimetric Analysis (TGA): A TGA curve for palladium(II) pivalate under an inert atmosphere would show a significant mass loss corresponding to the decomposition and loss of the organic pivalate ligands, beginning around 200-250 °C. The final residual mass should correspond to metallic palladium.[13][14] This analysis is vital for determining the upper-temperature limit for catalytic applications.

-

Differential Scanning Calorimetry (DSC): The DSC thermogram would show an endothermic peak corresponding to melting, immediately followed by an exothermic peak associated with decomposition.[14][15] This confirms the reported melting point range where decomposition occurs.

-

PART 3: The Central Role of Pd(OPiv)₂ in C-H Activation

Palladium(II) pivalate is a preeminent catalyst for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.[5][6] This atom-economical strategy avoids the need for pre-functionalized substrates, streamlining synthetic routes.[16] The mechanism of these reactions typically proceeds via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The pivalate ligand is a non-innocent participant, playing a crucial role in the C-H cleavage step.[16]

Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway

Experimental and computational studies have shown that the pivalate anion is directly involved in the C-H bond-breaking event.[16][17] It acts as a proton shuttle, facilitating the transfer of a proton from the substrate to a stoichiometric base (like K₂CO₃) in a process known as the Concerted Metalation-Deprotonation (CMD) mechanism. This lowers the activation energy of the C-H cleavage step, which is often the rate-determining step of the catalytic cycle.[16]

Catalytic Cycle Visualization

The following diagrams illustrate the generalized catalytic cycles for C-H functionalization where palladium(II) pivalate is often employed.

Caption: Generalized Pd(II)/Pd(0) cycle for C-H functionalization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 106224-36-6: Palladium pivalate | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. palladium(II) pivalate | C10H18O4Pd | CID 24905427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. partinchem.com [partinchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. guidechem.com [guidechem.com]

- 11. 106224-36-6|Palladium(II) pivalate|BLD Pharm [bldpharm.com]

- 12. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Palladium(II) Pivalate: A Comprehensive Technical Guide for Advanced Catalysis

CAS Number: 106224-36-6 Molecular Formula: C₁₀H₁₈O₄Pd Molecular Weight: 308.67 g/mol

Introduction: The Emergence of a Superior Catalyst

Palladium(II) pivalate has emerged as a important catalyst in modern organic synthesis, particularly in the realm of C-H bond activation and cross-coupling reactions.[1] Its rise to prominence is a direct result of the continuous pursuit of more efficient, selective, and robust catalytic systems. While palladium(II) acetate has long been a workhorse in the field, the unique structural and electronic properties imparted by the pivalate ligands have positioned palladium(II) pivalate as a superior alternative for a range of challenging transformations.[1] This technical guide provides an in-depth analysis of palladium(II) pivalate, from its fundamental properties and synthesis to its diverse applications and mechanistic intricacies, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential.

Physicochemical Properties and Structural Elucidation

Palladium(II) pivalate is an orange-red crystalline powder that exhibits enhanced solubility in non-polar organic solvents such as toluene and dichloroethane compared to palladium(II) acetate.[1][2] This property is particularly advantageous for reactions conducted in such media.

| Property | Value | Source |

| CAS Number | 106224-36-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₄Pd | [3] |

| Molecular Weight | 308.67 g/mol | [3] |

| Appearance | Orange-red crystalline powder | [2] |

| Melting Point | 230-232 °C | |

| Solubility | Soluble in ethyl acetate, methanol, chloroform, tetrahydrofuran, and 1,4-dioxane. Insoluble in water. | [4] |

The core of palladium(II) pivalate's unique reactivity lies in the nature of its pivalate (trimethylacetate) ligands. The bulky tert-butyl groups create a sterically hindered environment around the palladium center, which can significantly influence the regioselectivity and stereoselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl groups in the pivalate ligand modulates the electronic properties of the palladium center, thereby affecting its reactivity.[1]

Below is a representation of the chemical structure of Palladium(II) pivalate.

Caption: Structure of Palladium(II) pivalate.

Synthesis of Palladium(II) Pivalate

The most common and straightforward method for synthesizing palladium(II) pivalate is through a ligand exchange reaction starting from palladium(II) acetate.[1] This process involves the reaction of palladium(II) acetate with pivalic acid, typically by refluxing in a solution of pivalic acid under an inert atmosphere to prevent side reactions. The pivalate groups displace the acetate groups on the palladium center. The resulting product is then purified, often by recrystallization.[1]

Experimental Protocol: Synthesis from Palladium(II) Acetate

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pivalic acid (PivOH)

-

Toluene (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (1.0 eq).

-

Add an excess of pivalic acid (10-20 eq) to the flask.

-

Add anhydrous toluene to dissolve the reactants.

-

Under an inert atmosphere (e.g., argon or nitrogen), heat the mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitor the reaction by TLC or other suitable analytical techniques until all the palladium(II) acetate has been consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess pivalic acid under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield palladium(II) pivalate as an orange-red crystalline solid.

Catalytic Applications

Palladium(II) pivalate has demonstrated exceptional performance in a variety of catalytic transformations, most notably in C-H activation and cross-coupling reactions.

C-H Bond Activation

The rise of palladium(II) pivalate is closely linked to the advancements in C-H activation chemistry.[1] The pivalate ligand plays a crucial role in the widely accepted Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the pivalate anion acts as an internal base, facilitating the cleavage of the C-H bond.[1] The steric bulk of the pivalate ligand can also direct the C-H activation to a specific position, enhancing the regioselectivity of the reaction.

Caption: Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Unactivated Arene

This protocol is adapted from a procedure for the direct arylation of benzene.[5]

Materials:

-

Palladium(II) pivalate (Pd(OPiv)₂)

-

DavePhos (or other suitable phosphine ligand)

-

Potassium carbonate (K₂CO₃)

-

Aryl bromide

-

Benzene (anhydrous)

-

N,N-Dimethylacetamide (DMA, anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add palladium(II) pivalate (2-3 mol%), DavePhos (2-3 mol%), and potassium carbonate (2.5 equiv) to a Schlenk tube.

-

Add the aryl bromide (1.0 equiv).

-

Add anhydrous benzene and anhydrous DMA (typically in a 1.2:1 ratio).

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 10-15 hours.

-

After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is then dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Cross-Coupling Reactions

Palladium(II) pivalate is an effective pre-catalyst for various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. The in situ reduction of the Pd(II) species to the catalytically active Pd(0) is a key step in these catalytic cycles. The pivalate ligand can influence the rate of this reduction and the stability of the resulting Pd(0) species.

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Aerobic Oxidative Cyclization

Palladium(II) pivalate has been utilized in aerobic oxidative cyclization reactions, where molecular oxygen serves as the terminal oxidant. These reactions are highly atom-economical and environmentally friendly. The pivalate ligand can play a role in facilitating the re-oxidation of the palladium catalyst from Pd(0) to Pd(II).

Experimental Protocol: Aerobic Oxidative Annulation of Indoles

This protocol is based on a procedure for the aerobic cyclization of indoles.[6]

Materials:

-

Palladium(II) pivalate (or Pd(OAc)₂)

-

Pyridine-based ligand (e.g., ethyl nicotinate)

-

Indole substrate with a tethered alkene

-

tert-Amyl alcohol

-

Acetic acid

Procedure:

-

To a reaction vessel, add the indole substrate (1.0 equiv), palladium(II) pivalate (10 mol%), and the pyridine-based ligand (40 mol%).

-

Add a solvent mixture of tert-amyl alcohol and acetic acid (e.g., 4:1 ratio).

-

Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at 80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Advantages Over Palladium(II) Acetate

The superior performance of palladium(II) pivalate in certain applications can be attributed to several key factors:

-

Enhanced Solubility: Its improved solubility in non-polar organic solvents allows for higher effective catalyst concentrations and can lead to improved reaction rates and yields.[1]

-

Steric Influence: The bulky pivalate ligands can provide greater steric hindrance around the palladium center, leading to enhanced regioselectivity and stereoselectivity in C-H activation and cross-coupling reactions.[1]

-

Electronic Effects: The electron-donating nature of the pivalate ligands can increase the electron density at the palladium center, which can influence its reactivity in various catalytic steps.[1]

-

Role in C-H Activation: The pivalate anion is a more effective proton acceptor in the CMD pathway compared to the acetate anion, which can lower the activation energy for C-H bond cleavage.

Safety and Handling

Palladium(II) pivalate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Palladium(II) pivalate has firmly established itself as a versatile and powerful catalyst in the synthetic chemist's toolbox. Its unique combination of steric bulk, electronic properties, and enhanced solubility offers distinct advantages over traditional palladium sources like palladium(II) acetate, particularly in the challenging and rapidly evolving field of C-H functionalization. By understanding the fundamental principles outlined in this guide, researchers can effectively leverage the capabilities of palladium(II) pivalate to develop more efficient, selective, and innovative synthetic methodologies for the creation of complex molecules relevant to the pharmaceutical, agrochemical, and materials science industries.

References

- Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 813-823.

- Chary, A. V., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides.

-

The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- Fagnou, K., et al. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(39), 12668-12669.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Tredwell, M., et al. (2011). Palladium(II)‐catalyzed C−H bond arylation of electron‐deficient arenes at room temperature.

-

Organic Syntheses. (n.d.). palladium. Retrieved from [Link]

- Gholinejad, M., & Ricarda, M. (2021). Optimum conditions for the Suzuki–Miyaura coupling reactiona. RSC Advances, 11(2), 1025-1037.

-

ResearchGate. (n.d.). Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. Retrieved from [Link]

- Stoltz, B. M., et al. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579.

- Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127-141.

- Plenio, H., & Fleck, T. J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785.

- Stoltz, B. M., et al. (2003). Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Palladium(II) Pivalate: A Versatile Catalyst for Chemical Innovations. Retrieved from [Link]

- Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

-

ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. Retrieved from [Link]

- Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(11), 7120-7176.

- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1843-1854.

-

ResearchGate. (n.d.). Synthesis and X-ray crystal structure determination of a useful Pd II starting compound, enPd(NO 3) 2. Retrieved from [Link]

-

PubChem. (n.d.). palladium(II) pivalate. Retrieved from [Link]

- Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(1), 221-230.

- Wolfe, J. P., & Bertrand, M. B. (2006). Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides. Organic Letters, 8(15), 3251-3254.

- Colacot, T. J. (2016). Understanding Palladium Acetate from a User Perspective.

-

Materials Project. (n.d.). mp-2: Pd (Cubic, Fm-3m, 225). Retrieved from [Link]

-

Stahl, S. S. (n.d.). The Rates of Reaction Relevant to Aerobic Oxidation Catalysis by Palladium. Penn State. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structures of palladium(II) initiators 1a (a), 1b.... Retrieved from [Link]

Sources

Palladium(II) Pivalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Palladium(II) Pivalate in Modern Catalysis

Palladium(II) pivalate, a coordination complex of palladium, has emerged as a important catalyst and precatalyst in a multitude of organic transformations critical to pharmaceutical and materials science. Its unique properties, conferred by the sterically demanding pivalate ligands, offer distinct advantages over more conventional palladium sources like palladium(II) acetate. This technical guide provides an in-depth exploration of palladium(II) pivalate, from its fundamental physicochemical properties and synthesis to its nuanced role in catalytic mechanisms and practical applications in drug development.

This document is structured to provide not just procedural knowledge but also a deep-seated understanding of the causality behind experimental choices. Every protocol is presented as a self-validating system, emphasizing analytical checkpoints to ensure the integrity of the material and the reliability of downstream applications.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the molecular characteristics of palladium(II) pivalate is fundamental to its effective application.

Molecular Weight and Formula

The molecular identity of palladium(II) pivalate is defined by its chemical formula and corresponding molecular weight. These parameters are crucial for stoichiometric calculations in reaction setups.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₈O₄Pd | [1] |

| Molecular Weight | 308.67 g/mol | [1] |

| CAS Number | 106224-36-6 | [1] |

Structural Attributes and the Role of the Pivalate Ligand

Palladium(II) pivalate is a coordination complex where the palladium(II) ion is coordinated to two pivalate (trimethylacetate) ligands. The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the palladium center.[2] This steric bulk is not a passive feature; it profoundly influences the solubility, stability, and reactivity of the complex.

-

Enhanced Solubility: A key advantage of palladium(II) pivalate over palladium(II) acetate is its improved solubility in non-polar organic solvents such as toluene and dichloromethane, which are common media for cross-coupling reactions.[2]

-

Electronic Modulation: The electron-donating nature of the alkyl groups in the pivalate ligand modulates the electronic properties of the palladium center, which can impact its catalytic activity.[2]

-

Influence on Selectivity: The steric hindrance provided by the pivalate ligands can play a significant role in dictating the regioselectivity and stereoselectivity of catalytic reactions.[2]

Synthesis and Purification: A Self-Validating Workflow

The reliable synthesis of high-purity palladium(II) pivalate is paramount for reproducible catalytic performance. The most common and straightforward method is a ligand exchange reaction starting from palladium(II) acetate.

Synthesis Workflow Diagram

Sources

Foreword: The Catalyst's Companion – Understanding Solubility for Reproducible Success

An In-depth Technical Guide to the Solubility of Palladium(II) Pivalate in Organic Solvents

In the realm of modern organic synthesis, particularly in the highly impactful field of C-H activation and cross-coupling reactions, palladium(II) pivalate [Pd(O₂CC(CH₃)₃)₂ or Pd(OPiv)₂] has emerged as a important precatalyst.[1][2] Its bulky pivalate ligands confer unique steric and electronic properties that differentiate it from its more traditional counterpart, palladium(II) acetate.[3] A key practical advantage of palladium(II) pivalate is its enhanced solubility in a range of organic solvents, a critical factor for achieving homogeneous reaction conditions, ensuring catalyst availability, and ultimately, obtaining reproducible results.[2][3]

This guide is designed for researchers, chemists, and drug development professionals who utilize palladium(II) pivalate. It moves beyond a simple catalog of solvents to provide a deeper understanding of the physicochemical principles governing its solubility. We will explore the interplay between the catalyst's structure and the solvent's properties, present available solubility data, and provide a robust, self-validating protocol for determining solubility in your own laboratory. Our goal is to empower you to make informed decisions when selecting solvents, preparing stock solutions, and designing robust catalytic systems.

The Molecular Basis of Palladium(II) Pivalate Solubility

The solubility of any compound is governed by the fundamental principle of "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[4] For a complex organometallic compound like palladium(II) pivalate, this involves considering its unique structural features.

The Role of the Pivalate Ligand

Unlike the relatively compact acetate ligand in palladium(II) acetate, the pivalate ligand possesses a bulky tert-butyl group.[3] This feature is central to its solubility profile:

-

Steric Shielding: The large tert-butyl groups create a sterically hindered environment around the palladium center.[3] This steric bulk can limit the extent of strong, directional intermolecular interactions (like crystal lattice packing), making it easier for solvent molecules to surround and solvate the complex.

-

Lipophilic Character: The hydrocarbon-rich tert-butyl groups impart a significant nonpolar, or lipophilic, character to the molecule. This is a primary reason for its enhanced solubility in non-polar organic solvents such as toluene and dichloroethane when compared to palladium(II) acetate.[3]

-

Electronic Effects: The pivalate ligand is an electron-donating group, which can modulate the electronic properties and reactivity of the palladium center.[3] While this is more directly related to its catalytic activity, it also influences the nature of the coordination sphere and its interaction with potential solvent ligands.

The Solvent's Contribution: Beyond Polarity

While polarity is a useful starting point, a more nuanced view is required for organometallic complexes. The interaction between the solvent and the palladium center itself can be a dominant factor.[5][6] Solvents can be broadly categorized based on their ability to coordinate to the metal.

-

Coordinating Solvents: These solvents possess donor atoms (e.g., oxygen in THF and 1,4-dioxane, nitrogen in acetonitrile) that can directly coordinate to the palladium atom. This coordination can stabilize the complex in solution but may also influence the catalytic cycle, sometimes inverting reaction selectivity.[5][7]

-

Non-Coordinating Solvents: Solvents like toluene, hexane, and chloroform lack strong donor atoms and interact primarily through weaker van der Waals forces or dipole-dipole interactions.[5] The enhanced lipophilicity of palladium(II) pivalate makes it particularly well-suited for these environments.[3]

-

Polar Aprotic vs. Protic Solvents: Polar aprotic solvents (e.g., ethyl acetate, acetone) can dissolve palladium(II) pivalate, while polar protic solvents (e.g., methanol, ethanol) may also act as solvents but can potentially react with the complex, especially at elevated temperatures.[8][9] Palladium(II) pivalate is reported to be insoluble in water.[8]

The choice of solvent is therefore not merely a matter of dissolution but a critical experimental parameter that can dictate catalyst speciation, stability, and overall reaction performance.[6][10]

Solubility Data for Palladium(II) Pivalate

Quantitative solubility data (e.g., in mg/mL or mol/L) for palladium(II) pivalate is not extensively reported in publicly available literature. However, qualitative and semi-quantitative information from chemical suppliers and research articles provides a valuable starting point for solvent selection. The data below has been consolidated from various sources.

| Solvent | Type | Reported Solubility | Reference(s) |

| Toluene | Non-polar, Non-coordinating | Enhanced solubility (vs. Pd(OAc)₂) | [3] |

| Dichloroethane (DCE) | Polar Aprotic, Non-coordinating | Enhanced solubility (vs. Pd(OAc)₂) | [3] |

| Chloroform | Polar Aprotic, Non-coordinating | Soluble | [1][8] |

| Ethyl Acetate | Polar Aprotic, Coordinating | Soluble | [1][8] |

| Tetrahydrofuran (THF) | Polar Aprotic, Coordinating | Soluble | [8] |

| 1,4-Dioxane | Polar Aprotic, Coordinating | Soluble | [8] |

| Methanol | Polar Protic | Soluble | [1][8] |

| Water | Polar Protic | Insoluble | [8] |

This table represents a summary of available qualitative data. For critical applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise catalyst loading, such as in high-throughput screening or process development, determining the exact solubility in a specific solvent batch at a defined temperature is crucial. The following protocol is based on the well-established "shake-flask" method, adapted for air-sensitive organometallic compounds.[11][12]

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid. This is achieved by:

-

Using Excess Solid: Ensuring undissolved solid remains confirms the solution is saturated.

-

Extended Equilibration Time: Allowing sufficient time for the dissolution process to reach a steady state.[11]

-

Inert Atmosphere: Palladium(II) pivalate, like many organometallic compounds, can be sensitive to air and moisture.[13][14] Performing all steps under an inert atmosphere (Nitrogen or Argon) prevents degradation of the compound, which would otherwise lead to inaccurate solubility measurements.

Required Materials and Equipment

-

Palladium(II) Pivalate (solid)

-

Anhydrous organic solvent of interest (degassed)

-

Schlenk flasks or vials with septa

-

Inert gas (N₂ or Ar) manifold (Schlenk line)

-

Temperature-controlled shaker or incubator

-

Gas-tight syringes and needles

-

Inert syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation:

-

Sample Preparation (under Inert Atmosphere):

-

Add an excess amount of solid palladium(II) pivalate to a pre-weighed Schlenk flask. "Excess" means enough solid will visibly remain undissolved at equilibrium.

-

Using a cannula or gas-tight syringe, add a precise volume of the degassed solvent to the flask.

-

Seal the flask under a positive pressure of inert gas.

-

-

Equilibration:

-

Place the sealed flask in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (a minimum of 24-48 hours is recommended) to ensure equilibrium is reached.[11] The solution should be a saturated, homogeneous suspension.

-

-

Sample Separation:

-

After equilibration, allow the flask to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully draw a sample of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a PTFE syringe filter. Crucially, this step must be performed without disturbing the solid sediment. The filter removes any fine, suspended particles.[12]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent.

-

Determine the concentration of palladium(II) pivalate in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis). A calibration curve must be generated using standard solutions of known concentrations.[12]

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility at the specified temperature.

-

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for determining the equilibrium solubility of palladium(II) pivalate.

Practical Implications and Best Practices

-

Stock Solutions: When preparing stock solutions, it is advisable to prepare them at a concentration slightly below the measured solubility limit to prevent precipitation due to minor temperature fluctuations.

-

Thermal Stability: While this guide focuses on solubility, be aware that the thermal stability of palladium complexes in solution can be limited.[15] Long-term storage of solutions, especially in coordinating solvents or at elevated temperatures, may lead to decomposition. It is often best to prepare solutions fresh.

-

Solvent Choice in Catalysis: The choice of solvent can dramatically affect the outcome of a catalytic reaction.[6][7] A solvent that provides high solubility may not be optimal for catalytic activity or selectivity. For example, a coordinating solvent might stabilize the precatalyst but inhibit a necessary step in the catalytic cycle.[5] Therefore, solvent screening should consider both solubility and reaction performance.

The diagram below illustrates the key decision factors when selecting a solvent system.

Caption: Decision logic for selecting an appropriate solvent for catalysis.

Conclusion

Palladium(II) pivalate offers significant advantages as a catalyst, and its favorable solubility in a range of common organic solvents is a key enabler of its utility. Understanding that this solubility is driven by the lipophilic and sterically bulky nature of the pivalate ligands allows for a rational approach to solvent selection. While coordinating solvents may offer excellent dissolving power, their potential interaction with the palladium center must be considered in the context of the specific catalytic transformation. For critical applications, the experimental protocol provided in this guide offers a robust framework for determining precise solubility, ensuring greater control and reproducibility in your research and development endeavors.

References

-

Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1704. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Palladium(II) Pivalate: Properties, Applications, and Supply. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Palladium(II) pivalate. PubChem Compound Database. Retrieved from [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(5), 3148–3152. [Link]

-

Ghaffar, T. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Byers, J. A., & Hartwig, J. F. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 51(41), 10278-10282. [Link]

-

Welton, T. (2004). Polar, non-coordinating ionic liquids as solvents for the alternating copolymerization of styrene and CO catalyzed by cationic palladium catalysts. Chemical Communications, (20), 2354-2355. [Link]

-

Wikipedia. (2023). Palladium(II) acetate. Retrieved from [Link]

-

Colacot, T. J. (2016). Understanding Palladium Acetate from a User Perspective. Angewandte Chemie International Edition, 55(23), 6611-6614. [Link]

-

Western CEDAR (2016). Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. Retrieved from [Link]

-

AxisPharm (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Kalmár, J., et al. (2022). Selective and reversible surface complexation of aqueous palladium(II) by polycarboxylate (pyromellitic acid) functionalized hybrid silica aerogels. Journal of Hazardous Materials, 440, 129758. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

ResearchGate (n.d.). Palladium(II) Acetate. Retrieved from [Link]

-

ACS Publications (2015). A user's guide for palladium acetate. C&EN Global Enterprise, 93(45), 30. [Link]

-

Bényei, A. C., et al. (2023). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. Inorganic Chemistry, 62(46), 18764-18776. [Link]

-

Neilson, R. H. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Current Organic Synthesis (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. 16(8), 1105-1142. [Link]

-

Muzart, J. (2007). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. European Journal of Organic Chemistry, 2007(20), 3255-3272. [Link]

-

ResearchGate (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Open University of Catalonia (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 106224-36-6: Palladium pivalate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Thermal Stability of Palladium(II) Pivalate

Introduction: The Significance of Palladium(II) Pivalate in Modern Chemistry

Palladium(II) pivalate, a coordination complex featuring a central palladium atom bonded to two pivalate ligands, has emerged as a important catalyst in contemporary organic synthesis and materials science.[1] Its chemical formula is C₁₀H₁₈O₄Pd, and it typically appears as an orange-red crystalline powder.[2][1] The unique properties imparted by the bulky tert-butyl groups of the pivalate ligands afford this compound enhanced solubility in non-polar organic solvents and unique reactivity, particularly in C-H activation reactions.[1] The thermal stability of palladium(II) pivalate is a critical parameter that dictates its utility in high-temperature catalytic cycles, its shelf-life under various storage conditions, and its application as a precursor for the controlled synthesis of palladium nanoparticles.[3] This guide provides an in-depth analysis of the thermal behavior of palladium(II) pivalate, synthesizing available data and projecting its decomposition pathways based on the well-understood chemistry of related palladium(II) carboxylates.

Projected Thermal Decomposition Profile

While a detailed, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) study specifically for palladium(II) pivalate is not extensively documented, its thermal decomposition characteristics can be reliably inferred from data on analogous palladium(II) carboxylates and its reported melting/decomposition point.[4][5] The general consensus from supplier data indicates a melting point in the range of 230-232 °C, often accompanied by decomposition.

The thermal decomposition of palladium(II) pivalate is anticipated to be a multi-step process, primarily involving the loss of the organic pivalate ligands and the subsequent reduction of the palladium(II) center. The nature of the final palladium-containing product—either metallic palladium (Pd) or palladium(II) oxide (PdO)—is highly dependent on the atmosphere under which the decomposition occurs.[4]

Projected TGA and DSC Data

The following table summarizes the projected thermal events for palladium(II) pivalate under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, based on the behavior of similar palladium carboxylates.[4]

| Thermal Event | Projected Temperature Range (°C) | Atmosphere | Technique | Expected Observation |

| Melting/Decomposition Onset | 200 - 240 | Inert/Oxidative | DSC/TGA | Endothermic peak (melting) followed by or concurrent with mass loss (decomposition). |

| Ligand Dissociation | 230 - 350 | Inert (Nitrogen) | TGA | Significant mass loss corresponding to the removal of the pivalate ligands. |

| Formation of Metallic Palladium | > 350 | Inert (Nitrogen) | TGA | Stable mass plateau corresponding to the theoretical mass of palladium. |

| Oxidative Decomposition | 230 - 400 | Oxidative (Air) | TGA/DSC | Complex mass loss profile with exothermic events due to ligand combustion. |

| Formation of Palladium Oxide | 400 - 800 | Oxidative (Air) | TGA | Mass corresponding to PdO. |

| Decomposition of Palladium Oxide | > 800 | Oxidative (Air) | TGA | Mass loss as PdO decomposes back to metallic Pd.[6] |

Mechanistic Insights into Thermal Decomposition

The decomposition of palladium(II) pivalate is a complex process involving several chemical transformations. The bulky and electron-donating pivalate ligands play a crucial role in the stability and decomposition mechanism of the complex.[1]

Decomposition in an Inert Atmosphere

Under an inert atmosphere such as nitrogen or argon, the primary decomposition pathway involves the homolytic or heterolytic cleavage of the palladium-oxygen bonds of the pivalate ligands. This is followed by the reduction of Pd(II) to metallic Pd(0). The organic fragments of the pivalate ligands will likely form a variety of volatile organic compounds.

Caption: Proposed decomposition of palladium(II) pivalate in an inert atmosphere.

Decomposition in an Oxidative Atmosphere

In the presence of an oxidizing atmosphere like air, the decomposition process is more complex. The pivalate ligands will undergo combustion, leading to the formation of carbon dioxide and water. This combustion is an exothermic process. The palladium(II) center is likely to be oxidized to palladium(II) oxide (PdO). At temperatures exceeding 800°C, palladium(II) oxide will decompose back to metallic palladium and oxygen.[6]

Caption: Proposed decomposition of palladium(II) pivalate in an oxidative atmosphere.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of palladium(II) pivalate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and stoichiometry.[7]

Apparatus: A high-precision thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of palladium(II) pivalate into an appropriate TGA sample pan (e.g., alumina or platinum).[4]

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Data Analysis: The resulting TGA curve will plot the percentage of mass remaining against temperature. The onset of decomposition is determined from the initial point of mass loss. The residual mass at the end of the experiment can be used to identify the final product (e.g., metallic palladium or palladium oxide).[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions such as melting and decomposition.[7]

Apparatus: A differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of palladium(II) pivalate into a hermetically sealed DSC pan (e.g., aluminum).[4]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the differential heat flow as a function of temperature.

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak typically represents melting, while exothermic peaks can indicate decomposition or crystallization.[4]

Caption: General workflow for the thermal analysis of palladium(II) pivalate.

Application in Nanoparticle Synthesis

The thermal decomposition of palladium(II) pivalate is a key method for the synthesis of palladium nanoparticles.[3] By carefully controlling the decomposition temperature, atmosphere, and the presence of capping agents, the size and morphology of the resulting nanoparticles can be tailored for specific applications in catalysis and electronics.[8]

For instance, the thermal decomposition of palladium(II) pivalate in a high-boiling point solvent containing a stabilizing agent can yield well-dispersed palladium nanoparticles. The bulky pivalate ligands can also influence the nucleation and growth kinetics of the nanoparticles during their formation.[1]

Conclusion

Palladium(II) pivalate exhibits a thermal stability profile that is intrinsically linked to its chemical structure and the surrounding atmosphere. With a decomposition onset in the range of 200-240 °C, it serves as a valuable precursor for the generation of catalytically active palladium species and the synthesis of palladium nanoparticles. While direct, comprehensive thermal analysis data remains to be extensively published, a robust understanding of its behavior can be achieved through analogy with other palladium(II) carboxylates. The experimental protocols outlined in this guide provide a clear framework for researchers to conduct their own detailed investigations into the thermal properties of this versatile compound, enabling its more effective application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Palladium(II) Pivalate: Properties, Applications, and Supply. [Link]

-

G. V. Kurdyumov Institute for Metal Physics, N.A.S. of Ukraine. Synthesis of Palladium Nanoparticles by the Thermal Destruction of Pd(II) Solvate Complexes in Alcohols. [Link]

-

Frontiers. Synthesis methods and applications of palladium nanoparticles: A review. [Link]

-

McKinnon, M. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

NETZSCH Analyzing & Testing. Melting Point Determination on Palladium. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. imp.kiev.ua [imp.kiev.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium pivalate 97 106224-36-6 [sigmaaldrich.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]

palladium(II) pivalate mechanism in C-H activation

The data clearly shows the superior reactivity afforded by pivalic acid compared to a less sterically hindered carboxylic acid like acetic acid, highlighting its crucial role in catalyst design. [8]

Conclusion and Outlook

The mechanism of palladium(II) pivalate in C-H activation is a cornerstone of modern synthetic chemistry. The Concerted Metalation-Deprotonation (CMD) pathway, facilitated by the dual role of the pivalate ligand as an internal base and its conjugate acid as a proton shuttle, provides a powerful and now well-understood platform for molecular functionalization. This synergy lowers the kinetic barrier to cleave otherwise inert C-H bonds, enabling reactions that were previously intractable. For professionals in drug development and materials science, a deep understanding of this mechanism is not merely academic; it is essential for the rational design of novel synthetic routes, the optimization of reaction conditions, and the creative construction of complex molecular architectures. Future research will undoubtedly continue to build on this foundation, developing more selective, efficient, and enantioselective transformations for ever more challenging molecular targets.

References

-

Wikipedia. Concerted metalation deprotonation. [Link]

-

Powers, D. C., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science. [Link]

-

Powers, D. C., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. National Institutes of Health. [Link]

-

The Mirica Group. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. [Link]

-

Stoll, A. T., & Fagnou, K. (2009). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. [Link]

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

-

Mondal, B., et al. (2019). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Organic & Biomolecular Chemistry. [Link]

-

Aalhold, M., et al. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]

-

Malmedy, F., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Journal of the American Chemical Society. [Link]

-

Aalhold, M., et al. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

-

Xu, W., et al. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules. [Link]

-

Synfacts. (2025). Palladium-Catalyzed Direct C(sp2)–H Arylation of Benzene via Concerted Metalation–Deprotonation. Thieme. [Link]

-

He, J., et al. (2017). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemical Reviews. [Link]

-

Zhang, Z., et al. (2023). Computational Studies on the Involvement of PhI(OAc)2 on CMD Pathways for the Intramolecular C(sp3)-H Activation Mediated by Palladium. The Journal of Organic Chemistry. [Link]

-

Garcia-Melchor, M., et al. (2013). The mechanism of a ligand-promoted C(sp3)-H activation and arylation reaction via palladium catalysis: theoretical demonstration of a Pd(II)/Pd(IV) redox manifold. Semantic Scholar. [Link]

-

Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

-

Topczewski, J. J., & Sanford, M. S. (2022). Palladium-Catalyzed Direct C–H Alkenylation with Enol Pivalates Proceeds via Reversible C–O Oxidative Addition to Pd(0). ACS Catalysis. [Link]

-

Topczewski, J. J., & Sanford, M. S. (2022). Tandem C–O and C–H Activation at Palladium Enables Catalytic Direct C–H Alkenylation with Enol Pivalates. ResearchGate. [Link]

-

Daugulis, O. (2014). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

Daugulis, O., et al. (2005). Highly Regioselective Arylation of sp3 C−H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society. [Link]

-

Yu, J.-Q., et al. (2021). Palladium (II)‐Catalyzed C−H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Angewandte Chemie International Edition. [Link]

-

Yang, Y.-F., et al. (2017). Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups. Accounts of Chemical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Pivalate Ligand in Modern Palladium Catalysis: A Technical Guide

Abstract

Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision. The performance of these catalytic systems is intricately linked to the nature of the ligands coordinated to the palladium center. Among the diverse array of ligands, the simple yet remarkably effective pivalate anion has emerged as a key player, profoundly influencing the reactivity, selectivity, and stability of palladium catalysts. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of the pivalate ligand in palladium catalysis. We will delve into its unique steric and electronic properties, elucidate its critical function in the concerted metalation-deprotonation (CMD) mechanism for C-H bond activation, and showcase its application in a range of transformative cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of pivalate-mediated palladium catalysis in their synthetic endeavors.

Introduction: The Ascendancy of Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for this area of research. The versatility of palladium catalysis stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The ligands coordinated to the palladium atom are not mere spectators; they are crucial determinants of the catalyst's behavior. Ancillary ligands modulate the electronic and steric environment of the metal center, thereby influencing every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The judicious choice of ligand can enhance catalyst stability, improve solubility, and dictate the chemo-, regio-, and stereoselectivity of a reaction.[4] While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands often take center stage, the humble pivalate ligand has carved out a significant niche, proving to be indispensable in a variety of challenging transformations.

The Pivalate Ligand: A Unique Profile of Steric Bulk and Electronic Character

The pivalate anion, derived from pivalic acid (2,2-dimethylpropanoic acid), possesses a unique combination of properties that render it highly effective in palladium catalysis.

Steric Influence: The most prominent feature of the pivalate ligand is its significant steric bulk, imparted by the tert-butyl group.[5] This steric hindrance plays a crucial role in several aspects of catalysis:

-

Promoting Monometallic Species: The bulkiness of the pivalate ligand can disfavor the formation of inactive dimeric or oligomeric palladium species, thereby maintaining a higher concentration of the active monomeric catalyst in solution.

-

Facilitating Reductive Elimination: The steric clash between bulky ligands can accelerate the rate-determining reductive elimination step, where the new bond is formed and the product is released from the palladium center.[6]

-

Influencing Regioselectivity: The steric demands of the pivalate ligand can influence the regioselectivity of C-H activation and other coupling reactions by favoring attack at less sterically hindered positions.

Electronic Effects: The tert-butyl group of the pivalate ligand is electron-donating, which increases the electron density at the palladium center. This enhanced electron density can influence the rates of key catalytic steps. While seemingly simple, this electronic modulation, in concert with its steric properties, allows the pivalate ligand to strike a delicate balance required for efficient catalysis.

Solubility: Palladium(II) pivalate exhibits enhanced solubility in many common organic solvents compared to its acetate counterpart, which is a practical advantage in many reaction setups.[5]

The Mechanistic Heart: Pivalate in Concerted Metalation-Deprotonation (CMD)

One of the most significant contributions of the pivalate ligand is its integral role in the Concerted Metalation-Deprotonation (CMD) mechanism for C-H bond activation. The CMD pathway is a widely accepted mechanism for the cleavage of C-H bonds in the absence of a directing group and is particularly relevant in direct arylation reactions.[7]

In the CMD mechanism, the pivalate anion acts as a proton shuttle. It facilitates the deprotonation of the C-H bond at the palladium center in a concerted fashion, occurring through a six-membered transition state.[7][8] This concerted process significantly lowers the activation energy for C-H bond cleavage compared to a stepwise mechanism.[5][8] The requirement for a carboxylate, such as pivalate, is often considered a strong indicator that a C-H activation reaction proceeds via a CMD pathway.[9]

Figure 1: The role of the pivalate anion as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway for C-H activation.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The unique attributes of the pivalate ligand have led to its widespread application in a variety of palladium-catalyzed cross-coupling reactions.

C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Pivalic acid, often used as a co-catalyst with a palladium source like Pd(OAc)₂, has proven to be highly effective in these transformations.[8][10]

Table 1: Representative Examples of Pd-Catalyzed Direct C-H Arylation using Pivalic Acid

| Entry | Arene | Aryl Halide | Catalyst System | Base | Additive | Yield (%) | TON | Reference |

| 1 | Benzene | 4-Bromotoluene | Pd(OAc)₂ / DavePhos | K₂CO₃ | PivOH (30 mol%) | 85 | 28 | [8] |

| 2 | Caffeine | 4-Bromotoluene | Pd(OAc)₂ | K₃PO₄ | PivOH (10 mol%) | 95 | 19 | [11] |

| 3 | 1,3-Dimethoxybenzene | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | PivOH (20 mol%) | 92 | 46 | [5] |

Experimental Protocol: Direct C-H Arylation of Benzene with 4-Bromotoluene [8]

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (6.7 mg, 0.03 mmol, 3 mol%), DavePhos (11.8 mg, 0.03 mmol, 3 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv.).

-

Add pivalic acid (30.6 mg, 0.3 mmol, 30 mol%).

-

Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous N,N-dimethylacetamide (DMA) (1.0 mL) and anhydrous benzene (1.2 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 10-15 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Figure 2: General workflow for a palladium-catalyzed C-H arylation reaction.

Suzuki-Miyaura Coupling